molecular formula C8H14N2O3 B501273 (1-Ethyl-3-oxo-2-piperazinyl)acetic acid CAS No. 1048007-96-0

(1-Ethyl-3-oxo-2-piperazinyl)acetic acid

Cat. No.: B501273
CAS No.: 1048007-96-0
M. Wt: 186.21g/mol
InChI Key: ABYNBFSWYQFXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethyl-3-oxo-2-piperazinyl)acetic acid is a chemical compound with the molecular formula C8H14N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid typically involves the reaction of ethyl piperazine-2-carboxylate with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically isolated and purified using industrial-scale chromatography or crystallization methods .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-3-oxo-2-piperazinyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong base or acid to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

(1-Ethyl-3-oxo-2-piperazinyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethyl-3-oxo-2-piperazinyl)acetic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(1-ethyl-3-oxopiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-2-10-4-3-9-8(13)6(10)5-7(11)12/h6H,2-5H2,1H3,(H,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYNBFSWYQFXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(=O)C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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